molecular formula C15H17NO3 B5519749 1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No.: B5519749
M. Wt: 259.30 g/mol
InChI Key: KLXMSODPXMNDHC-UHFFFAOYSA-N
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Description

1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.12084340 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, novel bis-α,β-unsaturated ketones and related compounds exhibited promising antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Altalbawy, 2013).

Solvatochromism and Crystallochromism

Studies on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings have explored their solvatochromic and crystallochromic properties. These compounds show distinct interactions in solid-state and liquid environments, indicating their utility in studying molecular interactions and developing materials with specific optical properties (El-Sayed et al., 2003).

Fluorescence Studies

The fluorescence and chemiluminescence properties of newly developed analogues related to these structures have been examined, revealing strong fluorescence intensities and potential applications in various fields such as bioimaging and sensing technologies (Nakashima et al., 1998).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies involving compounds with similar structures. These studies contribute to the broader field of organic synthesis by providing new routes to synthesize heterocyclic compounds, which are key structures in many pharmaceuticals and materials science applications. For example, the use of diethoxyphosphorylmethylfurans in Curtius reactions offers a novel approach to synthesizing a variety of functionalized compounds (Pevzner, 2011).

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s hard to assess the safety and hazards. As with all chemicals, safe handling practices should be followed .

Future Directions

Future research could explore the compound’s potential uses, based on the properties of similar pyrrole and furan compounds . For example, pyrrole is found in many biologically active compounds, so there could be potential for medicinal chemistry applications .

Properties

IUPAC Name

1-[4-acetyl-1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-14(11(3)17)15(12(4)18)10(2)16(9)8-13-6-5-7-19-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXMSODPXMNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=CO2)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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